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Compound of Interest

Compound Name: Ethidimuron

Cat. No.: B166126 Get Quote

Disclaimer: This document provides a summary of available and predicted spectroscopic data

for the herbicide Ethidimuron. While mass spectrometry data is based on experimental

findings from public databases, specific experimental Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectra for Ethidimuron are not readily available in the public domain. Therefore,

the NMR and IR data presented herein are predicted based on the known chemical structure of

Ethidimuron and comparison with structurally related compounds.

Introduction
Ethidimuron, with the chemical name 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-

dimethylurea, is a herbicide used for the control of a broad spectrum of weeds. A thorough

understanding of its spectroscopic properties is essential for its identification, characterization,

and quantification in various matrices. This guide provides a detailed overview of its mass

spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data. It also includes generalized experimental protocols for these analytical

techniques and a workflow for spectroscopic analysis.

Chemical Structure
IUPAC Name: 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea Molecular Formula:

C₇H₁₂N₄O₃S₂ Molecular Weight: 264.33 g/mol

Mass Spectrometry (MS)
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Mass spectrometry is a key technique for the identification and structural elucidation of

Ethidimuron. The following tables summarize the key mass-to-charge ratios (m/z) observed in

Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS)

experiments.

GC-MS Data
m/z Relative Intensity Putative Fragment

207 High [M - SO₂CH₃ - H]⁺

115 High [C₃H₅N₂OS]⁺

57 Medium [C₂H₅N₂]⁺

Data sourced from PubChem CID 91596.[1]

MS-MS Fragmentation Data of [M+H]⁺
Precursor Ion (m/z): 265.0424

Fragment Ion (m/z) Relative Intensity Putative Fragment Loss

207.9 High Loss of C₂H₅SO₂

131 Medium [C₃H₅N₂O₂S]⁺

114 Medium [C₃H₄N₂OS]⁺

Data sourced from PubChem CID 91596.[1]

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
Note: The following data is predicted based on the chemical structure of Ethidimuron and

typical chemical shifts for similar functional groups.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~ 6.5 - 7.0 Singlet 1H -NH-

~ 3.4 - 3.6 Quartet 2H -SO₂-CH₂-CH₃

~ 3.1 - 3.3 Singlet 3H >N-CH₃

~ 2.7 - 2.9 Singlet 3H -NH-CH₃

~ 1.2 - 1.4 Triplet 3H -SO₂-CH₂-CH₃

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
Chemical Shift (ppm) Carbon Type Assignment

~ 165 - 170 C=O Urea carbonyl

~ 160 - 165 C=N Thiadiazole ring carbon

~ 155 - 160 C-S Thiadiazole ring carbon

~ 50 - 55 -CH₂- Ethyl sulfonyl group

~ 35 - 40 -CH₃
N-methyl group on thiadiazole

side

~ 25 - 30 -CH₃ N-methyl group on urea side

~ 5 - 10 -CH₃ Ethyl sulfonyl group

Predicted Infrared (IR) Spectroscopy
Note: The following data is predicted based on characteristic absorption frequencies for the

functional groups present in Ethidimuron.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~ 3300 - 3400 Medium N-H Stretching

~ 2950 - 3000 Medium C-H (aliphatic) Stretching

~ 1680 - 1720 Strong C=O (urea) Stretching

~ 1600 - 1650 Medium C=N (thiadiazole) Stretching

~ 1500 - 1550 Medium N-H Bending

~ 1300 - 1350 Strong S=O (sulfonyl) Asymmetric Stretching

~ 1120 - 1160 Strong S=O (sulfonyl) Symmetric Stretching

~ 1000 - 1050 Medium C-N Stretching

~ 700 - 800 Medium C-S Stretching

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like Ethidimuron.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of pure Ethidimuron.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Ensure complete dissolution, using gentle warming or vortexing if necessary.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse sequence: Standard single pulse.
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Spectral width: -2 to 12 ppm.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 16-64.

¹³C NMR:

Pulse sequence: Proton-decoupled single pulse.

Spectral width: 0 to 200 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Spectroscopy (ATR Method)
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

Place a small amount of solid Ethidimuron powder directly onto the ATR crystal.

Instrument Parameters:
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Collect a background spectrum of the clean, empty ATR crystal.

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure

good contact with the crystal.

Scan range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the absorption maxima.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a dilute solution of Ethidimuron (typically 1-10 µg/mL) in a suitable solvent

system, such as a mixture of acetonitrile and water, often with a small amount of formic

acid or ammonium acetate to promote ionization.

Instrument Parameters (for a Q-TOF or Orbitrap instrument):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3-4 kV.

Drying Gas (N₂) Flow: 8-12 L/min.

Drying Gas Temperature: 300-350 °C.

Mass Range: m/z 50-500.

For MS/MS:
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Select the precursor ion of interest (e.g., m/z 265 for [M+H]⁺).

Apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

Data Processing:

Analyze the resulting mass spectra to identify the molecular ion and characteristic

fragment ions.

Use the accurate mass measurements to confirm the elemental composition of the parent

and fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a compound like Ethidimuron.
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Workflow for Spectroscopic Characterization of Ethidimuron

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Purification of Ethidimuron

Dissolution in Deuterated Solvent (NMR) Solid Sample Preparation (IR) Dilute Solution Preparation (MS)

NMR Data Acquisition
(1H, 13C, 2D)

IR Data Acquisition
(FTIR-ATR)

MS & MS/MS Data Acquisition
(ESI, GC-MS)

NMR Spectral Processing
(FT, Phasing, Baseline Correction)

IR Spectral Processing
(Baseline Correction, Peak Picking)

MS Data Analysis
(Molecular Ion, Fragmentation Pattern)

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow for Ethidimuron.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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